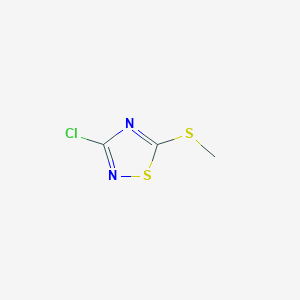

3-Chloro-5-methylthio-1,2,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCVFIBEIGHQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375680 | |

| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-90-9 | |

| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the 1,2,4 Thiadiazole Ring System

The 1,2,4-thiadiazole (B1232254) ring is a noteworthy scaffold in heterocyclic chemistry, recognized for its versatile biological and pharmacological properties. rsc.orgresearchgate.net This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, serves as a foundational structure for a wide array of synthetic compounds. isres.org Its derivatives have garnered significant attention due to their diverse therapeutic potential, which includes applications as antibacterial, anti-inflammatory, and anticancer agents. rsc.orgisres.orgnih.gov

The structural diversity of thiadiazoles, which exist in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), contributes to their wide range of chemical properties and applications. researchgate.netisres.org Among these, the 1,2,4-thiadiazole isomer is particularly significant as it is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. isres.orgnih.gov This structural similarity allows 1,2,4-thiadiazole derivatives to interact with biological systems in unique ways, making them attractive candidates for drug discovery and development. isres.org The stability of the 1,2,4-thiadiazole ring, particularly when substituted at the 3- and 5-positions, further enhances its utility in medicinal chemistry. isres.org

| Property | Description |

| Structure | Five-membered aromatic ring with one sulfur and two nitrogen atoms. |

| Isomers | Exists in four forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). researchgate.netisres.org |

| Biological Significance | The 1,2,4-thiadiazole ring is a bioisostere of pyrimidine. isres.orgnih.gov |

| Applications | Used in the development of antibacterial, anti-inflammatory, and anticancer agents. rsc.orgisres.orgnih.gov |

Research Trajectories for Halogenated and Thioether Substituted Thiadiazoles

Targeted Synthesis of this compound

The synthesis of this compound is achieved through specific and efficient chemical pathways, primarily involving cyclization and functional group installation.

A primary and effective method for constructing the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole scaffold is through the oxidative cyclization of mono-alkylated derivatives of dipotassium (B57713) cyanodithioimidocarbonate. nih.govvu.lt The process begins with the S-alkylation of dipotassium cyanodithioimidocarbonate using an appropriate alkylating agent, such as methyl iodide, to form the corresponding potassium methyl cyanodithioimidocarbonate. vu.lt

This intermediate subsequently undergoes an oxidative cyclization reaction. nih.govvu.lt Treatment with a chlorinating agent like sulfuryl chloride in a suitable solvent such as chloroform (B151607) initiates the ring closure. The reaction is typically performed at low temperatures (e.g., 0-5°C) initially, followed by a period at reflux to drive the reaction to completion. vu.lt This one-pot reaction both forms the thiadiazole ring and installs the chloro group at the 3-position. vu.lt

Functional group interconversion provides an alternative route to the target compound. One such method begins with 3,5-dichloro-1,2,4-thiadiazole (B1299824). The greater reactivity of the chlorine atom at the 5-position allows for selective nucleophilic substitution. isres.org By treating 3,5-dichloro-1,2,4-thiadiazole with a nucleophile like sodium methylthiolate (NaSCH₃), the methylthio group can be introduced at the 5-position, displacing one of the chlorine atoms to yield this compound.

Conversely, the chloro group at the 3-position is typically introduced during the cyclization step when using reagents like sulfuryl chloride. nih.govvu.lt This highlights a synthetic strategy where the methylthio group is established first from the dithioimidocarbonate precursor, followed by a simultaneous cyclization and chlorination to yield the final product. vu.lt

Synthesis of Related 1,2,4-Thiadiazole (B1232254) Scaffolds

The methodologies used to create this compound can be extended to produce a variety of structurally related analogues, enabling the exploration of structure-activity relationships.

The synthesis described by Wittenbrook is a versatile method for producing a range of 5-substituted-3-chloro-1,2,4-thiadiazoles. nih.govvu.lt The general approach involves the initial alkylation of dipotassium cyanodithioimidocarbonate with various alkyl bromides. nih.govvu.lt The resulting monoalkyl derivatives are then subjected to oxidative cyclization with sulfuryl chloride to yield the corresponding 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. nih.gov This method has been successfully applied to synthesize a series of analogues with different alkyl and arylalkyl substituents at the 5-position. nih.govvu.lt

Table 1: Synthesis of 5-Substituted-3-chloro-1,2,4-thiadiazole Analogues Data sourced from Jänsch, et al. (2018). nih.gov

| Starting Alkyl Bromide | Resulting 5-Substituent | Product Name |

| Methyl iodide | -SCH₃ | This compound |

| Ethyl bromide | -SCH₂CH₃ | 3-Chloro-5-ethylthio-1,2,4-thiadiazole |

| Propyl bromide | -SCH₂CH₂CH₃ | 3-Chloro-5-propylthio-1,2,4-thiadiazole |

| Benzyl bromide | -SCH₂Ph | 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole |

Existing 1,2,4-thiadiazole rings serve as valuable precursors for further derivatization. The reactivity of the substituents on the ring can be exploited to introduce new functional groups. For instance, the sulfur atom in the 5-alkylsulfanyl group of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles is susceptible to oxidation. nih.gov

Using an oxidizing agent like peracetic acid, generated in situ from hydrogen peroxide and acetic anhydride (B1165640), the sulfanyl (B85325) (-S-) group can be selectively oxidized to a sulfinyl (-SO-) or a sulfonyl (-SO₂-) group. nih.gov The extent of oxidation is controlled by the stoichiometry of the oxidizing agent. This transformation is crucial as it significantly alters the electronic properties and reactivity of the molecule, with sulfonyl-substituted thiadiazoles being highly reactive towards nucleophiles. nih.govvu.lt

Strategic Derivatization of the Thiadiazole Core

Strategic derivatization of the this compound core is employed to modulate its chemical and biological properties. Two primary sites for modification are the chloro group at the 3-position and the methylthio group at the 5-position.

The chloro group at position 3 is reactive towards nucleophiles, enabling the synthesis of new derivatives through nucleophilic aromatic substitution. This allows for the introduction of various amine, hydrazine, or other nucleophilic moieties, leading to diverse molecular structures.

The methylthio group at the 5-position can be strategically modified through oxidation. As previously mentioned, oxidation to the corresponding methylsulfinyl and methylsulfonyl derivatives dramatically increases the electrophilicity of the C5 position. nih.gov The resulting 3-chloro-5-(methylsulfonyl)-1,2,4-thiadiazole is a highly potent reagent for modifying thiol groups in proteins, reacting more rapidly and specifically than many common thiol-blocking agents. nih.govvu.lt This strategic derivatization transforms the molecule into a powerful tool for chemical biology and proteomic studies. nih.gov

Table 2: Summary of Derivatization Strategies

| Position | Original Group | Reagents/Conditions | Resulting Group | Purpose | Reference |

| 5 | -SCH₃ (Sulfanyl) | H₂O₂ / Acetic Acid / Acetic Anhydride | -SOCH₃ (Sulfinyl) | Modulate electronic properties and reactivity | nih.gov |

| 5 | -SCH₃ (Sulfanyl) | Excess H₂O₂ / Acetic Acid / Acetic Anhydride | -SO₂CH₃ (Sulfonyl) | Create highly reactive thiol modifiers | nih.govvu.lt |

| 3 | -Cl (Chloro) | Nucleophiles (e.g., Amines, Hydrazines) | -Nu | Introduce diverse functional groups |

Nucleophilic Substitution Reactions on the Thiadiazole Ring

The chlorine atom at the 3-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic substitution, providing a key pathway for the synthesis of diverse analogues. This reactivity allows for the introduction of various functional groups by reacting this compound with different nucleophiles. For instance, reactions with amines and hydrazines have been employed to create triazolo-thiadiazole hybrids.

A general method for nucleophilic substitution involves reacting 3-chloro-5-substituted-1,2,4-thiadiazoles with nucleophiles like amines. For example, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide can be reacted with various piperazine (B1678402) derivatives in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov This reaction proceeds at room temperature and yields the corresponding substituted piperazinyl-acetamides. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product |

|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Sodium methylthiolate | This compound |

| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 1-Methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide nih.gov |

| 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide | 1-Methylpiperazine | N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide nih.gov |

| 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide | 1-Ethylpiperazine | 2-(4-Ethylpiperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide nih.gov |

Oxidative Transformations of the Methylthio Moiety to Sulfinyl and Sulfonyl Analogues

The methylthio group at the 5-position of the thiadiazole ring can be readily oxidized to the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) analogues. nih.gov These transformations are significant as they modulate the electronic properties and biological activity of the molecule. kit.edu The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). rsc.org

The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles can be accomplished through the oxidative cyclization of monoalkyl derivatives of dipotassium cyanodithioimidocarbonate using sulfuryl chloride. nih.govkit.edu Subsequent oxidation of these sulfanyl compounds yields the sulfinyl and sulfonyl derivatives. nih.gov For the preparation of sulfonyl compounds, an excess of 30% hydrogen peroxide in a mixture of acetic acid and acetic anhydride is used, with the reaction stirred overnight at room temperature. nih.gov For the synthesis of sulfinyl compounds, a smaller equivalent of hydrogen peroxide is employed under similar conditions. nih.gov

Table 2: Oxidation of 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Hydrogen Peroxide/Acetic Acid/Acetic Anhydride | 3-Chloro-5-(methylsulfinyl)-1,2,4-thiadiazole | |

| 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles | 30% Hydrogen Peroxide (3 eq.)/Acetic Acid/Acetic Anhydride | 3-Chloro-5-alkylsulfonyl-1,2,4-thiadiazoles | nih.gov |

| 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles | 30% Hydrogen Peroxide (1.2 eq.)/Acetic Acid/Acetic Anhydride | 3-Chloro-5-alkylsulfinyl-1,2,4-thiadiazoles | nih.gov |

| 3-Acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole | m-Chloroperbenzoic Acid | 3-Acetyl-5-methylsulphonyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide | rsc.org |

The resulting 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles have shown to be highly reactive and selective modifiers of thiol groups in proteins. nih.govkit.edu

Electrophilic Substitution and Functionalization

While nucleophilic substitution at the 3-position is a major pathway for functionalization, electrophilic substitution on the thiadiazole ring itself is less common due to the electron-withdrawing nature of the ring nitrogens and the chloro substituent. However, functionalization can be achieved through other means.

For instance, the synthesis of various 3-chloro-5-substituted-1,2,4-thiadiazoles can be initiated from dipotassium cyanodithioimidocarbonate. nih.govkit.edu This starting material is first alkylated with different alkyl bromides to form monoalkyl derivatives. nih.govkit.edu These intermediates then undergo oxidative cyclization with sulfuryl chloride to yield the desired 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. nih.govkit.edu This multi-step process allows for the introduction of a variety of substituents at the 5-position, demonstrating a versatile strategy for creating a library of analogues.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Methylthio 1,2,4 Thiadiazole

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 3-Chloro-5-methylthio-1,2,4-thiadiazole, ¹H and ¹³C NMR would provide definitive information about its chemical environment.

The ¹³C NMR spectrum would be characterized by three distinct signals: one for the methyl carbon of the methylthio group and two for the carbon atoms of the thiadiazole ring (C3 and C5). The chemical shifts of the ring carbons are anticipated to be in the region typical for heterocyclic aromatic compounds, with the carbon attached to the chlorine atom (C3) and the carbon attached to the methylthio group (C5) showing distinct resonances due to the different electronic effects of these substituents.

For comparative purposes, the NMR data for a related compound, 5-amino-3-methyl-1,2,4-thiadiazole, reveals the methyl group signal in ¹H NMR and distinct signals for the ring carbons in ¹³C NMR, highlighting the utility of this technique in assigning the structure of substituted thiadiazoles.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (-SCH₃) | ~2.5-3.0 | Singlet |

| ¹³C (-SCH₃) | ~15-20 | Quartet (in off-resonance) |

| ¹³C (C3-Cl) | ~150-160 | Singlet |

| ¹³C (C5-SMe) | ~170-180 | Singlet |

Note: These are predicted values based on general knowledge of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Vibrational Spectroscopic Analysis: Infrared and Raman Studies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the thiadiazole ring and the methylthio and chloro substituents. Key expected vibrational modes include:

C-H stretching and bending of the methyl group.

C-S stretching of the methylthio group.

C-Cl stretching .

Ring stretching and deformation modes of the 1,2,4-thiadiazole (B1232254) ring.

A study on 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole provides insight into the vibrational characteristics of a related molecule, where distinct bands for the thiadiazole ring and the substituents were identified and assigned with the aid of quantum-chemical calculations. researchgate.net Similarly, a detailed vibrational analysis of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione has been performed, offering a basis for comparison of the methylthio group vibrations. nih.gov

Table 2: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (methyl) | 2900-3000 | IR, Raman |

| C-N stretch (ring) | 1400-1600 | IR, Raman |

| C=N stretch (ring) | 1600-1650 | IR, Raman |

| C-S stretch | 600-800 | IR, Raman |

| C-Cl stretch | 600-800 | IR, Raman |

Note: These are expected ranges and the exact positions and intensities of the bands would require experimental determination.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

For this compound, HRMS would be expected to provide an accurate mass measurement of the molecular ion, confirming its elemental composition of C₃H₃ClN₂S₂. A study on the synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles utilized HPLC/ESI-QTOF-MS/MS for analysis, indicating that this technique is well-suited for the characterization of this class of compounds. vu.lt

The fragmentation of the 1,2,4-thiadiazole ring under mass spectrometric conditions can proceed through various pathways. Common fragmentation patterns for thiadiazoles often involve the loss of small neutral molecules such as N₂, HCN, or CS₂. The presence of the chloro and methylthio substituents would also lead to characteristic fragmentation patterns, such as the loss of a chlorine radical, a methyl radical, or a thiomethyl radical. The analysis of the isotopic pattern of the molecular ion and its fragments would be particularly informative due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S).

While a detailed fragmentation pathway for this compound is not explicitly reported, analysis of related structures suggests that initial fragmentation would likely involve the cleavage of the exocyclic C-S or C-Cl bonds, followed by the fragmentation of the heterocyclic ring.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

While a crystal structure for this compound has not been found in the surveyed literature, studies on other substituted thiadiazoles have demonstrated the utility of this technique. For instance, the crystal structures of various 5-arylimino-1,3,4-thiadiazole derivatives have been determined, providing valuable insights into the geometry and planarity of the thiadiazole ring and the influence of substituents on the crystal packing. nih.gov It is expected that the 1,2,4-thiadiazole ring in this compound is largely planar. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N or C-H···S hydrogen bonds, as well as halogen bonding involving the chlorine atom.

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy)

Electronic spectroscopy, including UV-Visible (UV-Vis) and Photoelectron Spectroscopy (PES), provides information about the electronic structure and transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions within the thiadiazole ring. The positions and intensities of these bands would be influenced by the chloro and methylthio substituents. A study on the ultraviolet absorption spectra of some 1,2,4-thiadiazoles provides a general understanding of the electronic transitions in this class of compounds. rsc.org

Photoelectron spectroscopy (PES) provides direct information about the energies of the molecular orbitals. The He(I) photoelectron spectrum of this compound would show a series of bands corresponding to the ionization of electrons from the valence molecular orbitals. Analysis of the PES of related compounds, such as 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, has allowed for the assignment of the ionization bands to specific molecular orbitals, providing insights into the electronic structure of the thiadiazole ring and the influence of the substituents. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Methylthio 1,2,4 Thiadiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability and geometry of 3-Chloro-5-methylthio-1,2,4-thiadiazole. Methods such as Density Functional Theory (DFT) are widely employed to determine the ground-state electronic structure and energetics of thiadiazole derivatives. acs.org Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), are frequently used to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. acs.org

These calculations reveal the planarity of the thiadiazole ring and the orientation of its substituents. acs.org For instance, in studies of similar thiadiazoles, all dihedral angles within the 1,3,4-thiadiazole (B1197879) ring are calculated to be near 0°, confirming a planar structure. acs.org The energy barrier for the rotation of substituent groups can also be calculated, indicating the most stable conformation of the molecule. acs.org Such foundational data is crucial for understanding the molecule's intrinsic properties and how it interacts with other chemical species.

Table 1: Illustrative Geometric Parameters of a Substituted Thiadiazole Ring Calculated via DFT (Note: The following data is representative of a similar substituted 1,3,4-thiadiazole compound and serves to illustrate typical computational outputs.) acs.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N–N | 1.358 | C–N–N | 112.5 |

| C=N | 1.305 | S–C–N | 115.0 |

| C–S | 1.750 | N–C–S | 110.0 |

| C–N (substituent) | 1.363 | C–S–C | 90.0 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is an invaluable asset for predicting the mechanisms of chemical reactions involving thiadiazoles. By calculating the energies of reactants, products, and transition states, DFT can map out the entire reaction pathway and identify the most energetically favorable route. zsmu.edu.ua This approach allows for the determination of activation energies, which are critical for understanding reaction kinetics and feasibility under various conditions. zsmu.edu.ua

For this compound, DFT could be used to model its synthesis, such as the oxidative cyclization of its precursors. nih.gov Furthermore, it can elucidate the mechanisms of its subsequent reactions, like nucleophilic aromatic substitution at the carbon atom bonded to the chlorine. Such studies involve identifying key intermediates and transition states, providing a detailed, step-by-step understanding of the chemical transformation. zsmu.edu.ua The inclusion of solvent models, like the Polarization Continuum Model (PCM), allows for a more realistic simulation of reaction conditions in solution. zsmu.edu.ua

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for predicting the reactive behavior of a molecule.

The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com On an MEP map, areas of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. mdpi.com For this compound, an MEP analysis would likely highlight the nitrogen atoms as regions of negative potential and the area around the hydrogen atoms of the methyl group as regions of positive potential.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity).

The LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small HOMO-LUMO gap suggests high reactivity. For this compound, FMO analysis would pinpoint the specific atoms that contribute most to these frontier orbitals, thereby identifying the most probable sites for nucleophilic and electrophilic interactions.

Table 2: Illustrative FMO Properties for a Thiadiazole Derivative (Note: This data is based on a related thiadiazole and is for illustrative purposes.) acs.org

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Indicates nucleophilic character |

| LUMO | -1.8 | Indicates electrophilic character |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

Simulation of Spectroscopic Properties

Computational methods, particularly DFT, can accurately simulate various spectroscopic properties of molecules, which is vital for their structural characterization. Theoretical calculations of vibrational frequencies can generate simulated Infrared (IR) and Raman spectra. acs.org By comparing these simulated spectra with experimental data, scientists can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. acs.orgresearchgate.net

Similarly, time-dependent DFT (TD-DFT) calculations can predict electronic transitions, simulating UV-Visible spectra. This helps in understanding the electronic properties and the nature of chromophores within the molecule. For this compound, simulating its spectra would provide a theoretical benchmark to aid in the interpretation of experimental spectroscopic results, ensuring accurate structural assignment.

Theoretical Insights into Structure-Reactivity Relationships

By integrating the findings from various computational analyses, a comprehensive understanding of the structure-reactivity relationships for this compound can be established. The molecule's reactivity is governed by the interplay of its electronic and steric properties.

The electron-withdrawing nature of the chlorine atom and the thiadiazole ring itself influences the electron density distribution, making the carbon atom at position 3 an electrophilic center susceptible to nucleophilic attack. Conversely, the methylthio group (-SCH₃) at position 5 also modulates the ring's electronic properties. Computational studies on analogous compounds show that the nature of the substituent at the 5-position significantly impacts reactivity. nih.govvu.lt For instance, experimental evidence shows that while 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles are highly reactive towards thiols, the 5-sulfanyl analogue (like this compound) exhibits no such reactivity. nih.govvu.lt

Mechanistic Studies of Reactivity and Chemical Transformations

Nucleophilic Addition and Substitution Pathways of the 1,2,4-Thiadiazole (B1232254) Ring

The 1,2,4-thiadiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In 3-Chloro-5-methylthio-1,2,4-thiadiazole, the chlorine atom at the 3-position is a reactive site for nucleophilic substitution. This reactivity is attributed to the electron-deficient nature of the carbon atom at this position, which is influenced by the adjacent nitrogen atoms in the heterocyclic ring. nih.gov

The chloro group is highly reactive towards various nucleophiles, including amines and hydrazines. This reactivity allows for the synthesis of a variety of 1,2,4-thiadiazole derivatives. For instance, the reaction with sodium methylthiolate (NaSCH₃) proceeds via a nucleophilic substitution mechanism, likely an SN2 type, where the methylthiolate ion displaces the chloride ion.

Studies on related 1,2,4-thiadiazole systems have shown that the 5-position is often the most reactive site for nucleophilic substitution. isres.org However, the presence of the chloro group at the 3-position in this specific compound makes it a prime target for displacement. Computational studies, such as the analysis of molecular electrostatic potential (MESP), can help in identifying the electrophilic sites on the molecule that are prone to nucleophilic attack. rsc.org For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the thiadiazole ring itself can be the site of electrophilic attack. rsc.org

The general reactivity of halogenated 1,3,4-thiadiazoles supports the observation that the halogen atom is readily displaced by nucleophiles due to the low electron density on the ring's carbon atoms. nih.gov This principle can be extended to the 1,2,4-thiadiazole isomer. The reaction of this compound with various nucleophiles can lead to the formation of new C-N, C-S, and C-O bonds, highlighting its versatility as a synthetic intermediate. isres.org

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Product Type | Reaction Pathway |

|---|---|---|

| Amines | 3-Amino-5-methylthio-1,2,4-thiadiazole derivatives | Nucleophilic Substitution (SNAr) |

| Hydrazines | 3-Hydrazinyl-5-methylthio-1,2,4-thiadiazole derivatives | Nucleophilic Substitution (SNAr) |

| Thiolates (e.g., NaSCH₃) | 3,5-Bis(methylthio)-1,2,4-thiadiazole | Nucleophilic Substitution (SNAr) |

Redox Behavior and Electrochemistry of the Sulfur-Containing Moiety

The sulfur atoms in this compound, both in the ring and in the methylthio group, are key to its redox properties. The methylthio group can be oxidized to form the corresponding methylsulfinyl and methylsulfonyl derivatives. For example, oxidation with hydrogen peroxide in glacial acetic acid and acetic anhydride (B1165640) can convert the methylthio group to a methylsulfinyl group.

Electrochemical studies on various thiadiazole isomers have provided insights into their redox behavior. Generally, thiadiazole rings are resistant to oxidation but can be reduced. researchgate.net The presence of electron-accepting nitrogen and sulfur atoms in the ring leads to significantly lower reduction potentials compared to their carbocyclic analogs. researchgate.net For 1,2,5-thiadiazoles, a reversible one-electron reduction to form a stable radical anion is a common initial step. researchgate.netnih.gov The oxidation and reduction potentials are influenced by the nature of the substituents on the ring. researchgate.net

Cyclic voltammetry is a key technique used to study the electrochemical properties of such compounds. researchgate.netacs.org For instance, the cyclic voltammetry of some sulfur-containing N-heteroacenes has been used to determine their frontier energy levels. researchgate.net Electrochemical methods have also been employed for the synthesis of 1,2,4-thiadiazole derivatives through oxidative dimerization of α-oxothioamides, indicating the accessibility of oxidative pathways. jst.go.jp The electrochemical synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles via electro-oxidative intramolecular dehydrogenative N-S bond formation further highlights the redox activity of the thiadiazole system. organic-chemistry.org

The redox behavior of this compound is expected to involve both the thiadiazole ring and the exocyclic sulfur atom. The methylthio group is susceptible to oxidation, which would, in turn, affect the electronic properties and subsequent reactivity of the entire molecule. The resulting sulfoxide (B87167) and sulfone derivatives are of interest as they exhibit different chemical and biological properties. vu.lt

Table 2: Electrochemical Data for Related Thiadiazole Systems

| Compound System | Technique | Observation | Reference |

|---|---|---|---|

| 1,2,5-Thiadiazoles | Voltammetry | Reversible one-electron reduction to radical anion. | researchgate.net |

| Sulfur-containing N-heteroacenes | Cyclic Voltammetry | Determination of frontier energy levels. | researchgate.net |

| α-Oxothioamides | Constant Current Electrolysis | Oxidative dimerization to form 1,2,4-thiadiazoles. | jst.go.jp |

| Imidoyl thioureas | Electro-oxidation | Intramolecular dehydrogenative N-S bond formation. | organic-chemistry.org |

Ring-Opening and Rearrangement Mechanisms

The 1,2,4-thiadiazole ring, while generally stable due to its aromatic character, can undergo ring-opening and rearrangement reactions under specific conditions. isres.org For some 1,3,4-thiadiazoles, ring cleavage can be initiated by strong bases. nih.govmdpi.com

A notable reaction is the Boulton–Katritzky rearrangement, which has been observed in the conversion of isoxazolylthioureas into 1,2,4-thiadiazoles. researchgate.net This rearrangement involves a nucleophilic attack of the thiocarbonyl group on the N–O bond of the isoxazole (B147169) ring, leading to bond cleavage and subsequent recyclization to form the thiadiazole ring. researchgate.net While this is a synthetic route to 1,2,4-thiadiazoles, it demonstrates a type of rearrangement involving heterocyclic systems.

In the context of biological activity, some 2,3,5-substituted clockss.orgnih.gov-thiadiazoles have been shown to act as covalent inhibitors by undergoing a ring-opening metathesis reaction. nih.gov This process can be initiated by a nucleophilic attack from a cysteine residue in a protein, leading to the opening of the thiadiazole ring. nih.gov Quantum chemistry calculations can be used to study the transition states and energy barriers of such ring-opening reactions. nih.gov

While specific studies on the ring-opening of this compound are not extensively detailed in the provided search results, the general principles of thiadiazole chemistry suggest that such transformations are plausible, likely initiated by potent nucleophiles or under thermal/photochemical conditions.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. Kinetic studies on the nucleophilic aromatic substitution of related chlorinated heterocyclic compounds, such as 3,6-dichloro-1,2,4,5-tetrazine, have been conducted to elucidate the reaction mechanism. researchgate.net These studies often show pseudo-first-order kinetics when the nucleophile is in excess, and the analysis of rate constants (kobs) at different pH values and temperatures can provide information about the rate-determining step and activation parameters. researchgate.net

For nucleophilic substitution reactions, a Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the nucleophile) can help to understand the mechanism. researchgate.net A linear relationship often suggests that the nucleophilic attack is the rate-determining step. researchgate.net

Thermodynamic studies of 1,2,4-thiadiazole derivatives have focused on aspects like solubility, sublimation, and hydration processes. nih.govnih.gov The thermodynamic functions (Gibbs energy, enthalpy, and entropy) for these processes can be calculated from experimental data. nih.gov It has been observed that for some 1,2,4-thiadiazoles, the melting points correlate with the sublimation Gibbs energies, and an increase in donor-acceptor interactions in the crystal structure leads to higher Gibbs energy values. nih.gov

Applications of 3 Chloro 5 Methylthio 1,2,4 Thiadiazole As a Chemical Probe and Synthetic Intermediate

Utility in Protein Bioconjugation and Covalent Modification Studies

The study of post-translational modifications of cysteine residues is critical for understanding cellular redox signaling and biology. nih.govvu.ltresearchgate.netnih.gov Selective and rapid chemical probes are essential for trapping and identifying these modifications. While 3-Chloro-5-methylthio-1,2,4-thiadiazole itself is relatively unreactive towards protein thiols, its oxidized derivatives, 3-chloro-5-methylsulfinyl-1,2,4-thiadiazole and 3-chloro-5-methylsulfonyl-1,2,4-thiadiazole, are exceptionally potent and selective thiol-modifying agents. nih.govvu.ltresearchgate.net

The reactivity of 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs) with thiols, such as the side chain of cysteine, is highly dependent on the oxidation state of the sulfur atom at the 5-position. nih.govvu.lt The reaction proceeds via a nucleophilic aromatic substitution mechanism where the protein thiol attacks the thiadiazole ring.

5-Sulfanyl-TDZs (e.g., this compound): These compounds are generally unreactive towards cysteine and other amino acid residues under typical biological conditions. nih.govresearchgate.net

5-Sulfinyl-TDZs (5-SO-TDZs): Oxidation of the methylthio group to a sulfinyl group dramatically increases reactivity. These compounds react selectively with cysteine residues. The reaction is significantly faster than commonly used thiol-modifying agents like N-ethylmaleimide (NEM). nih.govresearchgate.net

5-Sulfonyl-TDZs (5-SO2-TDZs): Further oxidation to the sulfonyl level yields the most reactive species in this class. These compounds react extremely rapidly with free thiols. While highly efficient, they may exhibit some reactivity towards other nucleophilic residues like histidine at longer incubation times, whereas the sulfinyl analogues offer greater specificity for cysteine. nih.govresearchgate.net

The reaction results in the formation of a disulfide bond between the protein cysteine and the thiadiazole core, displacing the substituent at the 5-position as a leaving group. nih.gov This covalent modification effectively "traps" the thiol in a modified state, allowing for its detection and analysis.

Table 1: Reactivity Comparison of 5-Substituted 3-Chloro-1,2,4-thiadiazoles with Thiols

| Compound Class | Structure (R = methyl) | Reactivity with Cysteine Thiols | Selectivity |

| 5-Sulfanyl-TDZ | This compound | Unreactive nih.govresearchgate.net | N/A |

| 5-Sulfinyl-TDZ | 3-Chloro-5-methylsulfinyl-1,2,4-thiadiazole | High, faster than NEM nih.govresearchgate.net | High for Cysteine nih.govresearchgate.net |

| 5-Sulfonyl-TDZ | 3-Chloro-5-methylsulfonyl-1,2,4-thiadiazole | Very High, much faster than NEM nih.govresearchgate.net | Primarily Cysteine, some off-target reactivity with Histidine nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Biotin (B1667282) switch assays are a widely used technique to identify proteins that have undergone specific cysteine modifications, such as S-nitrosylation or S-sulfenylation. nih.govspringernature.com The high reactivity and selectivity of oxidized TDZs make them excellent reagents for these workflows. nih.govnih.gov

The general procedure involves three key steps:

Blocking: All free, unmodified cysteine thiols are first blocked with a standard alkylating agent.

Reduction: The specific modification of interest (e.g., a disulfide or S-nitrosothiol) is selectively reversed, exposing a free thiol group.

Labeling: This newly exposed thiol is then rapidly and specifically labeled with a biotin-tagged probe.

The 5-sulfonyl-TDZ derivatives have been successfully incorporated into biotin switch assays. nih.govnih.gov Their rapid kinetics are advantageous as they can efficiently "capture" the nascent thiols before they re-oxidize or form other disulfide bonds, which is crucial for accurately profiling specific redox states. nih.govresearchgate.net The biotin tag allows for the subsequent enrichment of these labeled proteins or their tryptic peptides using streptavidin affinity chromatography, followed by identification and site-specific localization of the modification via mass spectrometry-based proteomics. nih.govspringernature.comnih.gov

Precursor in the Synthesis of Complex Heterocyclic Systems

Beyond its role in generating chemical probes, this compound is a versatile intermediate in synthetic organic chemistry. rsc.orgresearchgate.net The 1,2,4-thiadiazole (B1232254) ring is a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds. researchgate.netresearchgate.net

The synthesis of this compound itself is a key step in creating more functionalized derivatives. nih.govvu.lt A common synthetic route starts with the alkylation of dipotassium (B57713) cyanodithioimidocarbonate, followed by oxidative cyclization with sulfuryl chloride to form the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole core. nih.govvu.lt

From this core structure, a variety of transformations are possible:

Oxidation: As discussed, oxidation of the 5-methylthio group using reagents like peracetic acid yields the corresponding sulfinyl and sulfonyl derivatives, which are powerful bioconjugation tools. nih.govvu.lt

Nucleophilic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles, allowing for the introduction of different functional groups and the construction of novel heterocyclic systems. rsc.org This allows for the generation of libraries of 1,2,4-thiadiazole derivatives for screening in drug discovery programs. nih.govmdpi.comnih.gov For example, reactions with amines or other nitrogen-containing heterocycles can lead to more complex fused or linked ring systems.

Development of Research Tools for Enzyme Active Site Characterization

The unique reactivity of oxidized TDZ probes makes them highly suitable for characterizing the active sites of enzymes, particularly those that contain functionally important cysteine residues. nih.govvu.ltresearchgate.net By covalently modifying these cysteines, researchers can gain insights into enzyme mechanism, structure-activity relationships, and inhibitor design.

A notable example is the study of human histone deacetylase 8 (HDAC8), an enzyme with several solvent-accessible cysteines. Researchers used 3-chloro-5-sulfonyl-1,2,4-thiadiazoles to investigate the reactivity of these individual cysteines. nih.govvu.ltnih.gov Using quantitative mass spectrometry, they could monitor the rate of modification for each specific cysteine residue within the protein. nih.gov This allowed for the simultaneous measurement of the modification kinetics of seven different cysteines, revealing their relative accessibility and nucleophilicity. nih.gov

This approach provides a powerful method to:

Identify reactive cysteines within an enzyme's active site or allosteric pockets.

Quantify the kinetics of thiol modification to understand accessibility and chemical environment.

"Freeze" specific redox states of an enzyme for structural or functional studies. nih.govresearchgate.net

Guide the development of covalent inhibitors that target these specific reactive residues.

The ability to generate highly reactive and selective probes from the stable this compound precursor provides a valuable toolkit for enzymologists and chemical biologists. nih.govvu.ltresearchgate.net

Structure Reactivity Relationship Studies in 3 Chloro 5 Methylthio 1,2,4 Thiadiazole Derivatives

Influence of Substituent Effects on Thiadiazole Ring Reactivity

The chemical behavior of the 1,2,4-thiadiazole (B1232254) ring is profoundly influenced by the nature of the substituents at its 3- and 5-positions. The inherent aromaticity of the thiadiazole ring is influenced by the inductive and resonance effects of these substituents, which in turn dictates the ring's susceptibility to nucleophilic or electrophilic attack.

In the case of 3-chloro-5-methylthio-1,2,4-thiadiazole and its derivatives, the chloro group at the 3-position is a key reactive site. It is highly susceptible to nucleophilic substitution, enabling the synthesis of a variety of derivatives. The reactivity of this position is modulated by the substituent at the 5-position.

Research has shown a dramatic difference in reactivity based on the oxidation state of the sulfur atom in the 5-substituent. A study comparing 5-sulfanyl, 5-sulfinyl, and 5-sulfonyl substituted 3-chloro-1,2,4-thiadiazoles revealed a significant reactivity gradient. The 5-sulfonyl and 5-sulfinyl derivatives exhibit outstanding reactivity towards thiols in aqueous solutions, reacting rapidly and specifically. nih.gov In stark contrast, the 5-sulfanyl analogue, this compound, shows no reactivity towards free thiols under similar conditions. nih.gov This highlights the powerful electron-withdrawing effect of the sulfinyl and especially the sulfonyl groups, which activate the thiadiazole ring towards nucleophilic attack at the 3-position.

The general reactivity of 1,2,4-thiadiazoles indicates that the 5-position is typically the most reactive site for nucleophilic substitution. isres.org However, the presence of a good leaving group like chlorine at the 3-position, coupled with activating substituents at the 5-position, makes the 3-position a primary target for nucleophiles.

Table 1: Reactivity of 3-Chloro-5-substituted-1,2,4-thiadiazoles with Thiols

Correlation of Electronic and Steric Parameters with Reaction Rates

The rate of reaction of this compound derivatives is directly correlated with the electronic and steric properties of their substituents. The electron-withdrawing or electron-donating nature of the group at the 5-position significantly impacts the electrophilicity of the carbon atom at the 3-position, thereby influencing the rate of nucleophilic substitution.

The oxidation of the methylthio (-SCH₃) group to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group provides a clear illustration of this principle. The sulfonyl group is a strong electron-withdrawing group, which delocalizes the electron density of the thiadiazole ring, making the carbon at the 3-position more electron-deficient and thus more susceptible to attack by nucleophiles. This results in a much faster reaction rate compared to the less electron-withdrawing sulfinyl group, and the relatively electron-neutral sulfanyl (B85325) group. nih.gov

While specific quantitative structure-activity relationship (QSAR) studies correlating Hammett or Taft parameters for a wide range of substituents on this compound are not extensively detailed in the provided context, the principles are evident. The increased reactivity of the sulfonyl derivative is consistent with a positive correlation between the reaction rate and the electron-withdrawing character of the substituent at the 5-position. nih.gov

Steric factors also play a role. While the primary driver for the observed reactivity differences in the sulfanyl, sulfinyl, and sulfonyl series is electronic, bulky substituents in close proximity to the reactive center can hinder the approach of a nucleophile, thereby decreasing the reaction rate. In the synthesis of various 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles, the general synthetic routes appear to be effective for a range of alkyl groups, suggesting that moderate steric bulk does not completely inhibit the reaction. nih.gov

Table 2: Electronic Effect of Substituents at the 5-Position on the Reactivity at the 3-Position

Design Principles for Modulating Specific Chemical Interactions

The understanding of structure-reactivity relationships in this compound derivatives allows for the rational design of molecules with specific chemical properties and biological activities. The key design principles revolve around the strategic manipulation of substituents at the 3- and 5-positions.

To design highly reactive probes for applications such as modifying protein thiols, the 5-position should be functionalized with a strong electron-withdrawing group. nih.gov The 5-sulfonyl substituted 1,2,4-thiadiazoles are excellent examples of this principle, demonstrating rapid and specific covalent modification of cysteine residues in proteins. nih.gov This makes them superior alternatives to commonly used reagents like N-ethylmaleimide for applications such as biotin (B1667282) switch assays. nih.gov

For creating a library of diverse compounds through nucleophilic substitution, the this compound serves as a versatile starting material. The chloro group acts as a reliable leaving group for reactions with various nucleophiles like amines and hydrazines. The methylthio group at the 5-position can be retained if its electronic properties are desired, or it can be oxidized to the more activating sulfinyl or sulfonyl groups to enhance the reactivity at the 3-position. nih.gov

If the goal is to enhance the stability of the thiadiazole ring, electron-donating groups can be introduced. For example, replacing an electron-withdrawing group with an electron-donating phenyl group has been noted to increase the stability of the 1,2,4-thiadiazole ring system.

In the context of developing biologically active molecules, the substituents can be chosen to optimize interactions with a specific biological target. This involves considering not only the electronic and steric effects on the reactivity of the thiadiazole core but also the pharmacophoric features of the substituents themselves. For instance, attaching different aryl groups can modulate the biological activity, as seen in derivatives designed for anticancer or antimicrobial purposes.

Table 3: Compound Names Mentioned in the Article

Emerging Research Directions and Future Outlook for 3 Chloro 5 Methylthio 1,2,4 Thiadiazole Chemistry

Integration of Advanced Synthetic Methodologies

The traditional synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles involves the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with reagents like sulfuryl chloride. nih.govvu.lt While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. The integration of advanced methodologies, which have been successfully applied to other heterocyclic systems, represents a promising frontier.

Future synthetic strategies could include:

Metal-Free Catalysis: Exploring metal-free oxidative cyclization reactions to form the thiadiazole ring, reducing the risk of metal contamination in the final products, which is particularly important for biological applications.

Electro-oxidative Synthesis: Utilizing electrochemical methods for the intramolecular dehydrogenative N-S bond formation could offer a green and highly controlled alternative to chemical oxidants.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch methods.

| Methodology | Key Features | Potential Advantages for 3-Chloro-5-methylthio-1,2,4-thiadiazole Synthesis |

|---|---|---|

| Traditional Oxidative Cyclization | Uses reagents like sulfuryl chloride. nih.gov | Established and proven method. |

| Metal-Free Catalysis | Avoids transition metal catalysts. | Reduced cost, lower toxicity, and cleaner products. |

| Electro-oxidative Synthesis | Uses electric current to drive the reaction. | High selectivity, mild reaction conditions, and reduced waste. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and process control. |

Synergistic Experimental and Computational Approaches

The synergy between experimental analysis and computational modeling is a powerful tool for accelerating research. In the context of this compound and its derivatives, this combination can provide deep insights into structure-activity relationships and reaction dynamics.

Experimentally, the reactivity of related 5-sulfonyl-1,2,4-thiadiazoles with protein thiols has been successfully quantified using advanced analytical techniques like quantitative HPLC/ESI-QTOF-MS/MS. nih.govvu.lt This has allowed for the precise measurement of modification kinetics on specific cysteine residues within proteins such as human histone deacetylase 8 (HDAC8). nih.govnih.gov

Future research will benefit from coupling such experimental data with computational approaches:

Density Functional Theory (DFT) Calculations: To predict the electrophilicity of the thiadiazole ring, model the transition states of its reaction with nucleophiles like cysteine, and understand how different substituents modulate its reactivity.

Molecular Docking and Molecular Dynamics (MD) Simulations: To simulate the interaction of thiadiazole-based probes with target proteins. nih.gov These simulations can help predict binding sites, rationalize selectivity, and guide the design of new, more potent, and selective chemical probes. ekb.egresearchgate.net

This integrated approach will enable a more rational design of next-generation compounds based on the this compound scaffold, optimizing their properties for specific applications.

Exploration of Novel Mechanistic Pathways

The established reactivity of 1,2,4-thiadiazoles as "thiol trapping agents" involves the reaction of a cysteine thiol with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the target protein. nih.govresearchgate.net Derivatives of 3-chloro-1,2,4-thiadiazole, particularly those with sulfinyl and sulfonyl groups at the 5-position, have been shown to react with thiols via a nucleophilic aromatic substitution mechanism. nih.govnih.gov

However, the precise role of each substituent and the full scope of the compound's reactivity are areas ripe for further investigation. Future outlooks in this area include:

Kinetics and Mechanistic Studies: Detailed kinetic analysis to dissect the influence of the chloro and methylthio groups on the rate and mechanism of reaction with various biological nucleophiles beyond cysteine, such as lysine or histidine. nih.gov

Leaving Group Potential: Investigating whether the methylthio group or the chloro group acts as the primary leaving group under different reaction conditions and with different nucleophiles.

Ring-Opening Mechanisms: Exploring conditions that might favor the cleavage of the thiadiazole ring, as observed with other 1,2,4-thiadiazole (B1232254) inhibitors, which could lead to different types of covalent modifications. researchgate.net

A deeper mechanistic understanding will be crucial for predicting the biological targets of these compounds and for minimizing off-target effects.

Expanding the Scope of Chemical Probe Applications

Derivatives of 3-chloro-1,2,4-thiadiazole have been identified as superior alternatives to commonly used reagents like N-ethylmaleimide for blocking free thiols in proteins. nih.govresearchgate.net Their high reactivity and selectivity make them excellent candidates for chemical probes in proteomics and redox biology. nih.gov They have been successfully applied in biotin (B1667282) switch assays to study cysteine modifications. nih.govnih.gov

The future for this compound as a foundational scaffold for chemical probes is bright, with several exciting research directions:

Development of Multifunctional Probes: Synthesizing derivatives that incorporate not just a biotin tag, but also other reporter groups like fluorophores or photo-crosslinkers. This would enable a wider range of applications, including fluorescence imaging of protein localization and interaction partner identification.

Targeted Proteomics: Designing probes with additional functionalities that allow for the specific targeting of certain protein families or subcellular compartments, thereby enabling more focused studies of cysteine modifications.

Activity-Based Protein Profiling (ABPP): Developing probes based on this scaffold for ABPP to identify and quantify the activity of specific enzymes, such as cysteine proteases or deacetylases, in complex biological samples.

| Application Area | Research Goal | Required Probe Features |

|---|---|---|

| Redox Biology | Detecting and quantifying reversible thiol modifications. nih.gov | High selectivity for free thiols, cell permeability. |

| Fluorescence Imaging | Visualizing protein localization and dynamics in live cells. | Appended fluorophore, high specificity for target protein. |

| Proteomics | Identifying protein interaction partners (pull-down assays). nih.gov | Biotin tag for affinity purification, photo-crosslinking group. |

| Activity-Based Profiling | Measuring enzyme activity in native biological systems. | Warhead with tuned reactivity, reporter tag for detection. |

By expanding the toolkit of chemical probes built from this versatile thiadiazole, researchers can gain deeper insights into the complex roles of protein thiols in health and disease.

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-methylthio-1,2,4-thiadiazole, and how are intermediates characterized?

The compound is synthesized via alkylation of dipotassium cyanodithioimidocarbonate (KDTC) with methyl iodide, yielding intermediates confirmed by spectral analysis (IR, NMR). The final product is obtained through selective chlorination under controlled conditions . Key intermediates should be monitored using thin-layer chromatography (TLC) and characterized via mass spectrometry (MS) to ensure purity and structural fidelity.

Q. How are sulfoxide and sulfone derivatives of this compound synthesized?

Oxidation with hydrogen peroxide in acetic anhydride-acetic acid produces sulfones, while m-chloroperbenzoic acid is preferred for sulfoxides, especially in molecules with multiple oxidizable groups. Infrared (IR) spectra confirm successful oxidation via shifts in thiadiazole ring vibrations (e.g., ~1,450 cm⁻¹ for sulfoxides and ~1,350 cm⁻¹ for sulfones) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?

Modern techniques include:

- IR spectroscopy : Identifies thiadiazole ring vibrations (~1,500–1,600 cm⁻¹) and sulfur-related functional groups.

- NMR : Confirms substitution patterns (e.g., methylthio protons at δ ~2.5 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas.

- HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict tautomeric behavior in thiadiazole derivatives, and what experimental validations are required?

Density functional theory (DFT) and solvation models (e.g., COSMO) calculate relative stabilities of tautomers in gas and solution phases. Experimental validation involves comparing theoretical IR/NMR data with experimental spectra. For example, 5-amino-3-oxo-1,2,4-thiadiazole tautomers are distinguished by their NH stretching frequencies (~3,400 cm⁻¹) and carbonyl shifts (~1,700 cm⁻¹) .

Q. What strategies optimize reaction yields in microwave-assisted syntheses of triazolo-thiadiazole hybrids?

Microwave irradiation (e.g., 300 W, 3–5 minutes) in closed Teflon vessels enhances reaction efficiency. For example, coupling this compound with ethyl chloroacetate under basic conditions (KOH/water) achieves >85% yield. Parameters to optimize include irradiation time, solvent polarity, and stoichiometric ratios .

Q. How can contradictory data on chlorination vs. oxidation pathways be resolved in mechanistic studies?

Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while kinetic studies (e.g., monitoring by GC-MS) clarify dominant pathways. For instance, competing chlorination (e.g., α-chloroalkyl sulfide formation) and oxidation can be controlled by adjusting reaction temperature and oxidant concentration .

Q. What methodologies enable structure-activity relationship (SAR) analysis of thiadiazole-triazole hybrids?

SAR studies require:

- Systematic derivatization : Introduce substituents (e.g., phenyl, amino) at positions 3 and 5.

- Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays.

- Molecular docking : Map interactions with target enzymes (e.g., E. coli MurB ligase) using AutoDock Vina .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported biological activities of thiadiazole derivatives?

Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing). For example, inconsistencies in antifungal activity may arise from variations in fungal strains or culture media. Replicate studies under controlled conditions and report IC₅₀ values with 95% confidence intervals .

Q. What experimental controls are essential for reproducibility in thiadiazole sulfonation reactions?

Include:

- Blank reactions : Verify no side reactions occur in the absence of the thiadiazole substrate.

- Internal standards : Use deuterated solvents or spiked analogs for NMR/MS quantification.

- Temperature gradients : Monitor exothermic oxidation steps to avoid runaway reactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.